1-Azaspiro[4.5]decan-8-ol
CAS No.: 1392803-08-5
Cat. No.: VC7806648
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
![1-Azaspiro[4.5]decan-8-ol - 1392803-08-5](/images/structure/VC7806648.png)
Specification
CAS No. | 1392803-08-5 |
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Molecular Formula | C9H17NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-azaspiro[4.5]decan-8-ol |
Standard InChI | InChI=1S/C9H17NO/c11-8-2-5-9(6-3-8)4-1-7-10-9/h8,10-11H,1-7H2 |
Standard InChI Key | AVDBIOQGZJNXOS-UHFFFAOYSA-N |
SMILES | C1CC2(CCC(CC2)O)NC1 |
Canonical SMILES | C1CC2(CCC(CC2)O)NC1 |
Introduction
Chemical Identity and Structural Features
1-Azaspiro[4.5]decan-8-ol (IUPAC name: 8-hydroxy-1-azaspiro[4.5]decane) belongs to the class of azaspiro compounds, which feature two rings connected through a single atom—in this case, a nitrogen atom. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol . The compound’s spirocyclic framework comprises a piperidine ring fused to a cyclohexanol system, creating a three-dimensional structure that enhances binding specificity in biological systems .
Table 1: Physicochemical Properties of 1-Azaspiro[4.5]decan-8-ol
Property | Value/Descriptor |
---|---|
Molecular Formula | C₉H₁₇NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 8-hydroxy-1-azaspiro[4.5]decane |
SMILES | C1CC2(CCC(CC2)O)NC1 |
InChIKey | SAFKGUWMCWRDNE-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 (hydroxyl and amine groups) |
Hydrogen Bond Acceptors | 2 (hydroxyl oxygen and amine nitrogen) |
The compound’s stereochemistry and conformational flexibility are critical to its interactions with biological targets. X-ray crystallography data for analogous spiro compounds suggest that the fused ring system adopts a chair-like conformation, minimizing steric strain .
Synthetic Methodologies
The synthesis of 1-Azaspiro[4.5]decan-8-ol typically involves multi-step routes starting from cyclohexane derivatives. One common approach utilizes a Mannich reaction or cyclocondensation to construct the spirocyclic core .
Key Synthetic Routes
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Cyclocondensation of Cyclohexanone Derivatives:
Reacting cyclohexanone with primary amines and thioglycolic acid under reflux conditions yields spiro-thiazolidinone intermediates, which can be reduced to the target compound . For example, a one-pot three-component reaction involving cyclohexanone, 4-bromoaniline, and mercaptoacetic acid produces a spiro-thiazolidinone precursor, which is subsequently hydrolyzed to 1-azaspiro[4.5]decan-8-ol . -
Reductive Amination:
A two-step process involving the formation of an imine intermediate from cyclohexanol derivatives, followed by catalytic hydrogenation, has been reported for analogous azaspiro compounds. -
Post-Synthetic Modifications:
The hydroxyl group at position 8 permits further functionalization, such as glycosylation or esterification, to enhance solubility or biological activity .
Physicochemical and Spectroscopic Properties
1-Azaspiro[4.5]decan-8-ol exhibits moderate polarity due to its hydroxyl and amine groups, contributing to solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water . Key spectroscopic characteristics include:
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IR Spectroscopy: A broad absorption band at ~3200–3500 cm⁻¹ (O–H and N–H stretches) and a carbonyl absence, distinguishing it from its thiazolidinone precursors .
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¹H NMR: Signals at δ 1.2–2.1 ppm (cyclohexyl protons), δ 3.4–3.7 ppm (N–CH₂ groups), and δ 4.2–4.5 ppm (hydroxyl proton) .
Anticancer Activity
1-Thia-4-azaspiro[4.5]decane derivatives exhibited moderate to high inhibition against hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) cell lines, with IC₅₀ values ranging from 12 to 45 µM . Mechanistic studies suggest these compounds induce apoptosis via mitochondrial pathway activation .
Neuropharmacological Applications
Spirocyclic amines are known to cross the blood-brain barrier, making them candidates for central nervous system (CNS) drug development. Although specific data for 1-azaspiro[4.5]decan-8-ol are lacking, related compounds have shown affinity for serotonin and dopamine receptors.
Applications in Drug Discovery
The spirocyclic scaffold of 1-azaspiro[4.5]decan-8-ol offers advantages in drug design:
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Conformational Rigidity: Reduces entropic penalties during target binding.
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Diverse Functionalization: The hydroxyl and amine groups serve as handles for prodrug development or solubility enhancement.
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Target Versatility: Compatible with enzymes, receptors, and viral proteins .
Challenges and Future Directions
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Synthesis Optimization: Current routes suffer from moderate yields (50–70%); catalytic asymmetric methods could improve enantioselectivity .
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Mechanistic Studies: Elucidate the exact targets of azaspiro compounds in antiviral and anticancer contexts.
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Structural Analog Development: Explore substitutions at C-2 and C-8 to enhance potency and pharmacokinetics .
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